1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)7-10(14)8-15-11-5-3-9(12)4-6-11/h3-6,10,14H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYVZXJHUROLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260045-60-1 | |
| Record name | 1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol typically involves the reaction of 4-aminophenol with 3-dimethylaminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated synthesis, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like HPLC and NMR, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenoxy and dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol involves its interaction with molecular targets, such as enzymes, receptors, and proteins. The aminophenoxy and dimethylamino groups play a crucial role in binding to these targets, modulating their activity and function. The compound can influence various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol can be contextualized by comparing it to related propan-2-ol derivatives. Below is a detailed analysis:
Structural Analogues
Key Findings
Substituent Effects on Bioactivity: Carbazole derivatives (e.g., compounds 8a/8b in ) exhibit potent dynamin GTPase inhibition (IC₅₀ ≈ 2 μM) due to their planar carbazole core, which facilitates interactions with hydrophobic enzyme pockets. In contrast, the target compound’s 4-aminophenoxy group may favor interactions with polar targets (e.g., receptors or enzymes requiring hydrogen bonding). Beta-blocker impurities like metoprolol-related compounds () highlight the importance of aryloxy and amino substituents in cardiovascular drug specificity. The dimethylamino group in the target compound may confer distinct pharmacokinetic properties compared to ethylamino or tert-butylamino analogs.
Chirality and Stereochemical Impact: Enantiomers of carbazole-based compounds (e.g., 8a and 8b) show minor differences in dynamin inhibition (IC₅₀ = 2.3 ± 3.3 vs. However, chiral resolution of the target compound could be critical for applications requiring enantioselective interactions (e.g., receptor binding).
Synthetic Utility: The target compound’s 4-aminophenoxy group is synthetically versatile, enabling further derivatization (e.g., acylation, alkylation) for drug discovery. Similar compounds with methoxy or halogen substituents () are often intermediates in antifungal or antihypertensive agent synthesis.
Biological Activity
1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol, an organic compound with the molecular formula C₁₁H₁₈N₂O₂, is characterized by a unique structure that includes an aminophenoxy group and a dimethylamino group attached to a propanol backbone. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications and mechanisms of action.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the aminophenoxy and dimethylamino groups facilitates binding to these targets, which can modulate their activity and influence several biochemical pathways. Notably, this compound has been shown to affect cell cycle regulation and DNA synthesis, making it a candidate for further investigation in cancer therapy and other applications.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit specific cancer cell lines, including breast cancer (MCF-7) cells. In vitro assays demonstrated that this compound can significantly reduce cell proliferation, indicating its potential as a therapeutic agent against malignancies expressing certain ion channels like KV10.1 .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Cell Cycle Regulation | Modulates signaling pathways involved in cell cycle dynamics. |
| DNA Synthesis | Influences DNA repair mechanisms and synthesis processes. |
| Anticancer Activity | Inhibits proliferation in various cancer cell lines, particularly MCF-7. |
| Enzyme Interaction | Acts as a probe in biochemical assays to study enzyme activities. |
Study on Anticancer Effects
In a significant study, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTS assay. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis or inhibit cell cycle progression .
Experimental Setup
- Cell Line: MCF-7 (breast cancer)
- Assay Method: MTS assay
- Incubation Period: 72 hours
- Results: Significant reduction in absorbance at 492 nm corresponding to decreased cell viability.
Mechanistic Insights
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it may downregulate the expression of proteins involved in the cell cycle, leading to increased apoptosis in cancer cells. Further research is needed to elucidate the precise molecular interactions and downstream effects.
Q & A
Q. Why do in vitro and in vivo toxicity profiles differ significantly?
- Methodological Answer : In vitro hepatotoxicity (e.g., HepG2 IC₅₀ = 50 μM) underestimates in vivo effects due to metabolic activation. Administer the compound to CYP450-humanized mice and monitor reactive metabolites (e.g., N-oxide via LC-MS/MS). Glutathione trapping assays identify adducts responsible for nephrotoxicity at 100 mg/kg doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
